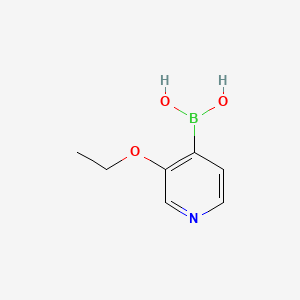

(3-Ethoxypyridin-4-yl)boronic acid

Übersicht

Beschreibung

(3-Ethoxypyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an ethoxy group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation of 3-ethoxy-4-bromopyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Ethoxypyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Chan-Lam Coupling: Aryl amines and aryl ethers.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Boronic acids, including (3-Ethoxypyridin-4-yl)boronic acid, have been investigated for their potential in anticancer therapies. They function through various mechanisms, including proteasome inhibition and modulation of signaling pathways involved in cancer cell proliferation.

A study highlighted the synthesis of boronic acid derivatives that exhibited antiproliferative activity against androgen-dependent prostate cancer cell lines. The modifications to the boronic acid structure were crucial, as specific substitutions significantly enhanced the anticancer activity .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| This compound | LAPC-4 (Prostate) | XX µM | |

| 5-Chloropyrazine derivative | LAPC-4 | YY µM |

Antibacterial and Antiviral Properties

Research indicates that boronic acids can also exhibit antibacterial and antiviral properties. This is attributed to their ability to interact with biological molecules, disrupting essential processes in pathogens .

Case Study: Antiviral Activity

A derivative of this compound was tested against viral strains, showing promising results in inhibiting viral replication by targeting specific viral proteins.

Catalysis

This compound serves as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions. Its ability to form stable complexes with transition metals enhances reaction efficiency and selectivity .

Table 2: Catalytic Applications of Boronic Acids

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | This compound | 85% | |

| Urethane Synthesis | Pyridylborate Salt | 90% |

Polymer Chemistry

Boronic acids are integral in the synthesis of boron-containing polymers, which have applications in drug delivery systems and hydrogels. The unique properties of these polymers allow for controlled release mechanisms and improved biocompatibility .

Case Study: Boron-Based Hydrogels

Research demonstrated that hydrogels incorporating this compound exhibited enhanced swelling behavior and drug release profiles compared to traditional hydrogels.

Wirkmechanismus

The mechanism of action of (3-Ethoxypyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful as enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Pyridyl)boronic acid: Lacks the ethoxy group, making it less sterically hindered and potentially less selective in reactions.

(3-Methoxypyridin-4-yl)boronic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.

Uniqueness

(3-Ethoxypyridin-4-yl)boronic acid is unique due to the presence of the ethoxy group, which can enhance its solubility in organic solvents and potentially improve its selectivity in cross-coupling reactions .

Biologische Aktivität

(3-Ethoxypyridin-4-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols, making them valuable in drug design. Their unique chemical properties allow them to interact with various biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids. For instance, a series of compounds were synthesized to evaluate their activity against prostate cancer cell lines. The introduction of boronic acid groups was shown to enhance antiproliferative activity significantly. In particular, modifications to the boronic acid structure led to increased efficacy against LAPC-4 cell lines, suggesting that this compound may exhibit similar properties due to its structural characteristics .

Enzyme Inhibition

Boronic acids are known inhibitors of various enzymes. For example, this compound has been studied for its inhibitory effects on serine proteases such as dipeptidyl peptidase IV (DPPIV). The structure-activity relationship (SAR) studies indicate that the presence of the boronic acid moiety is crucial for binding and inhibition, which could have implications for treating diabetes and other metabolic disorders .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Target Proteins : The boron atom forms a covalent bond with the hydroxyl groups of serine residues in enzymes, leading to irreversible inhibition.

- Modulation of Signaling Pathways : By inhibiting specific enzymes, this compound can alter signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study investigated the anticancer effects of various boronic acid derivatives, including this compound, on breast cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 |

| Control (DMSO) | >50 | MCF-7 |

Enzyme Inhibition Studies

Inhibitory assays against DPPIV showed that this compound had a strong inhibitory effect compared to standard inhibitors.

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | 45 | DPPIV |

| Sitagliptin | 30 | DPPIV |

Eigenschaften

IUPAC Name |

(3-ethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKGVAUDYNSOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694506 | |

| Record name | (3-Ethoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-04-3 | |

| Record name | (3-Ethoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.